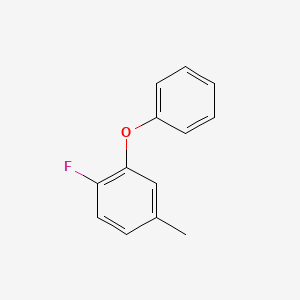
1-Fluoro-4-methyl-2-phenoxybenzene
Overview
Description
Scientific Research Applications
1-Fluoro-4-methyl-2-phenoxybenzene has been used in a variety of scientific research applications. It has been used as a reagent for analytical chemistry, as a starting material for the synthesis of other compounds, and as a model compound for the study of biological systems. In analytical chemistry, this compound has been used as a reagent for the determination of a variety of compounds, such as amino acids, carbohydrates, and proteins. In the synthesis of other compounds, this compound has been used as a starting material for the synthesis of a variety of fluorinated compounds, such as fluoroalkyl ethers and fluorinated polymers. In the study of biological systems, this compound has been used as a model compound for the study of the structure and function of proteins.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-methyl-2-phenoxybenzene is not well understood. However, it is known that this compound can interact with a variety of biological molecules, such as proteins, nucleic acids, and enzymes. This compound can bind to proteins, forming a complex that can alter the structure and function of the protein. It can also interact with nucleic acids, forming a complex that can alter the structure and function of the nucleic acid. Finally, this compound can interact with enzymes, altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound can interact with a variety of biological molecules, such as proteins, nucleic acids, and enzymes, and can alter their structure and function. This compound has also been shown to have an effect on the activity of enzymes involved in the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Fluoro-4-methyl-2-phenoxybenzene in laboratory experiments include its availability, its relatively low cost, and its stability. This compound is widely available and can be easily synthesized from a variety of starting materials. It is also relatively inexpensive compared to other compounds used in laboratory experiments. Finally, this compound is stable and does not decompose easily, making it suitable for use in long-term experiments.
The main limitation of using this compound in laboratory experiments is its lack of specificity. This compound can interact with a variety of biological molecules, and its effects on those molecules may not be specific. This can make it difficult to interpret the results of laboratory experiments involving this compound.
Future Directions
There are a number of potential future directions for research involving 1-Fluoro-4-methyl-2-phenoxybenzene. For example, further research could be conducted to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research could be conducted to develop methods for using this compound in specific laboratory experiments, such as those involving the study of proteins or enzymes. Finally, further research could be conducted to develop new synthetic methods for the synthesis of this compound and other fluorinated compounds.
properties
IUPAC Name |
1-fluoro-4-methyl-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKFYEKKPVEUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558101 | |
| Record name | 1-Fluoro-4-methyl-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74483-53-7 | |
| Record name | 1-Fluoro-4-methyl-2-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74483-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-4-methyl-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


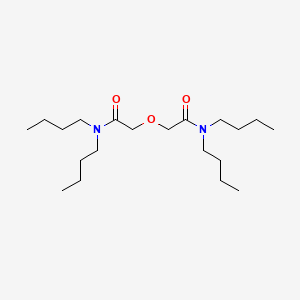
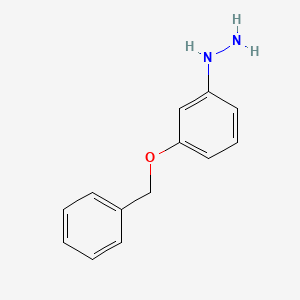
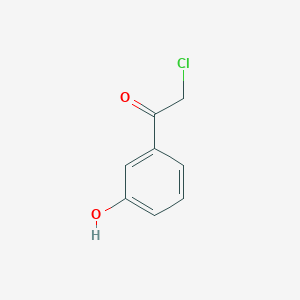


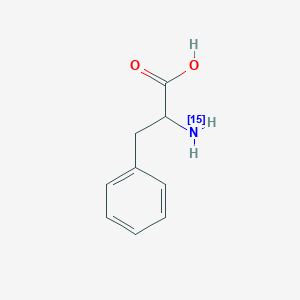
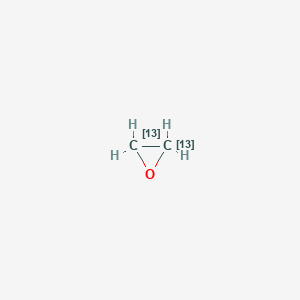
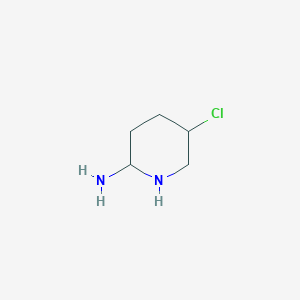
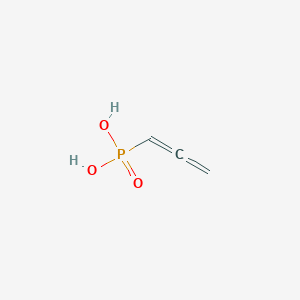
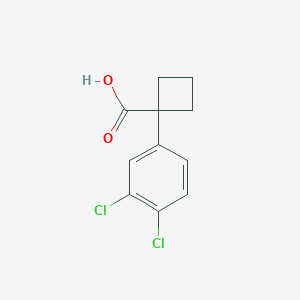
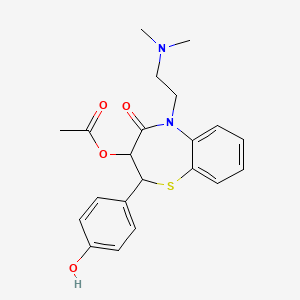
![3-[(tert-Butoxycarbonyl)amino]propyl 4-methylbenzenesulfonate](/img/structure/B1601747.png)
![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)